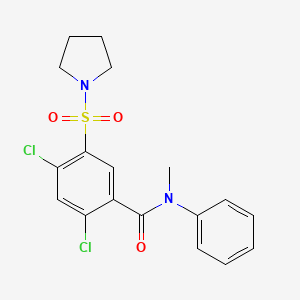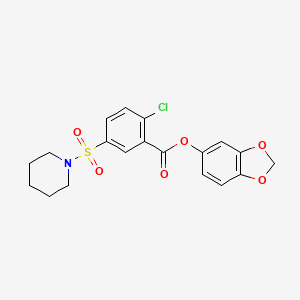
2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide
Overview
Description
2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound characterized by its unique chemical structure, which includes dichloro, methyl, phenyl, and pyrrolidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nitration and Reduction: Initial nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.
Sulfonylation: Introduction of the sulfonyl group through sulfonyl chloride reagents under basic conditions.
Coupling Reactions: Coupling of the intermediate compounds using reagents like N-methyl-N-phenylamine and pyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to sulfides under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the chloro or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, amines, or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring.
Scientific Research Applications
2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-methyl-N-phenylbenzamide: Lacks the pyrrolidinylsulfonyl group, resulting in different chemical properties and applications.
N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide: Similar structure but without the dichloro substitution, affecting its reactivity and biological activity.
Uniqueness
2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-21(13-7-3-2-4-8-13)18(23)14-11-17(16(20)12-15(14)19)26(24,25)22-9-5-6-10-22/h2-4,7-8,11-12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQWCKLWWZEKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-Benzyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B3684245.png)


![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B3684257.png)
![7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B3684265.png)


![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B3684294.png)
![7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one](/img/structure/B3684307.png)
![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3684313.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3684318.png)
![[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3684334.png)


